1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Chemical Reactions Analysis
1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
1-Chloro-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but different position of the nitro group.
1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but different position of the nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the positional differences of the functional groups.
Properties
Molecular Formula |
C10H7ClF3NO3S |
---|---|
Molecular Weight |
313.68 g/mol |
IUPAC Name |
1-chloro-1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)7-3-2-6(19-10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
InChI Key |
IYFCCXDVZFMNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.